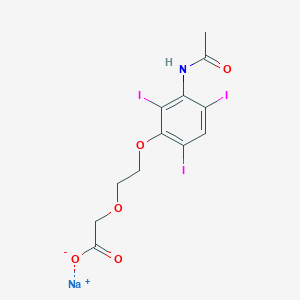
7alpha,15-Dihydroxydehydroabietic acid
Overview
Description
7alpha,15-Dihydroxydehydroabietic acid is a natural abietane-type diterpenoid compound. It is known for its antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This compound is derived from plants, particularly from species like Pinus koraiensis .
Mechanism of Action
Target of Action
The primary target of 7alpha,15-Dihydroxydehydroabietic acid is p53 , a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor .
Mode of Action
This compound interacts with its target, p53, and may exhibit significant cytotoxic activity . It inhibits the promotion of angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates VEGF (Vascular Endothelial Growth Factor) , p-Akt , and p-ERK signaling pathways . These pathways are critical for cell survival, proliferation, and angiogenesis. By downregulating these pathways, the compound inhibits angiogenesis .
Result of Action
As a result of its action, this compound significantly decreases cell viability, particularly in Human Umbilical Vein Endothelial Cells (HUVECs) . It also inhibits the promotion of angiogenesis .
Biochemical Analysis
Biochemical Properties
7alpha,15-Dihydroxydehydroabietic acid has been shown to interact with various biomolecules, including vascular endothelial growth factor (VEGF), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK) . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
In human umbilical vein endothelial cells (HUVECs), this compound has been observed to significantly decrease cell viability . It also inhibits the promotion of angiogenesis in HUVECs by downregulating VEGF, p-Akt, and p-ERK signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules such as VEGF, Akt, and ERK . This leads to the downregulation of these molecules, thereby inhibiting angiogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been studied over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
7alpha,15-Dihydroxydehydroabietic acid can be synthesized from natural rosin. The process involves extracting rosin from natural sources and then subjecting it to acid-base treatments to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar extraction and purification processes. The rosin is treated with specific reagents under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7alpha,15-Dihydroxydehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
Scientific Research Applications
7alpha,15-Dihydroxydehydroabietic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cell viability and angiogenesis.
Medicine: Due to its antiangiogenic properties, it is being researched for potential use in cancer treatment.
Industry: It is used in the production of various chemical products and as a research tool in drug development
Comparison with Similar Compounds
7alpha,15-Dihydroxydehydroabietic acid is unique due to its specific antiangiogenic properties. Similar compounds include other abietane-type diterpenoids like kochianic acid A, kochianic acid B, and pedunculatic acid B. These compounds share structural similarities but may differ in their biological activities and applications .
Properties
IUPAC Name |
(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYTGOYQATWBA-XNFNUYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 7α,15-Dihydroxydehydroabietic acid found in Chinese eaglewood?
A1: The research paper primarily focuses on the isolation and identification of various compounds from Chinese eaglewood, including 7α,15-Dihydroxydehydroabietic acid. While it confirms the compound's presence using spectroscopic data, it doesn't delve into detailed structural characterization like molecular formula, weight, or specific spectroscopic data. The paper indicates this compound belongs to the diterpenoid family. [] Further research is needed to elucidate its detailed structural properties.
Q2: What is the significance of finding 7α,15-Dihydroxydehydroabietic acid alongside other norditerpenoids in Chinese eaglewood?
A2: The research highlights the isolation of 7α,15-Dihydroxydehydroabietic acid along with two other norditerpenoids, 18-norpimara-8(14),15-dien-4α-ol and 18-norisopimara-8(14),15-dien-4β-ol, for the first time from Chinese eaglewood. [] This discovery adds to the body of knowledge regarding the phytochemical profile of this plant. Further research is needed to understand the potential biological activities and significance of these compounds, including 7α,15-Dihydroxydehydroabietic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


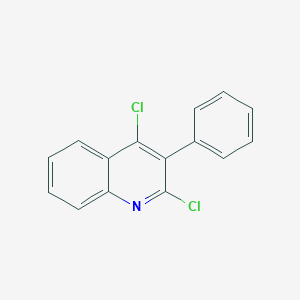
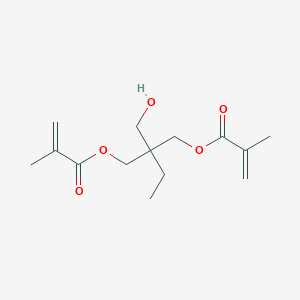
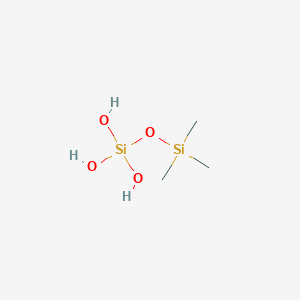
![3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid](/img/structure/B25422.png)

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
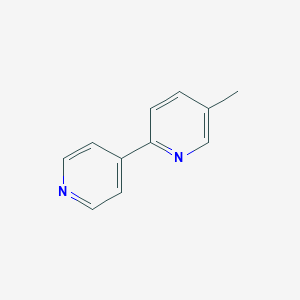
![11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene](/img/structure/B25428.png)
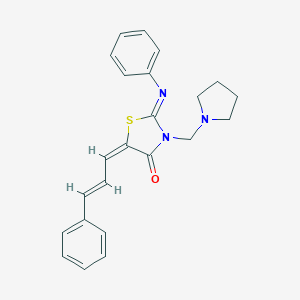
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
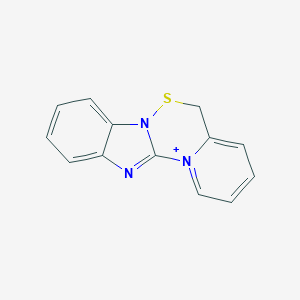
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
